3,4-Dibutoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4956-63-2 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3,4-dibutoxyaniline |
InChI |
InChI=1S/C14H23NO2/c1-3-5-9-16-13-8-7-12(15)11-14(13)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3 |
InChI Key |
GPWXMZAFPIYTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)OCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dibutoxyaniline and Its Precursors
Established Synthetic Routes for Aromatic Butoxyamine Scaffolds
Traditional synthetic pathways to 3,4-dibutoxyaniline and related structures are built upon fundamental reactions in organic chemistry. These routes typically involve a multi-step process beginning with the functionalization of a simple benzene (B151609) derivative. A common and logical starting point is the preparation of 1,2-dibutoxybenzene (B11705909), which then serves as the key intermediate for introducing the nitrogen functionality.
A foundational method for preparing the 1,2-dibutoxybenzene precursor is the Williamson ether synthesis. jk-sci.com This reaction involves the deprotonation of a dihydric phenol, such as catechol (1,2-dihydroxybenzene), with a strong base to form a dianion, which then acts as a nucleophile. Subsequent reaction with an alkyl halide, in this case, 1-bromobutane (B133212) or 1-iodobutane, proceeds via a nucleophilic substitution (SN2) mechanism to form the desired dialkoxybenzene. jk-sci.comlibretexts.org
Once 1,2-dibutoxybenzene is obtained, the next critical step is the introduction of a nitro group (-NO₂) onto the aromatic ring, which will later be reduced to the aniline's amino group (-NH₂). This is achieved through electrophilic aromatic substitution, specifically nitration. The two butoxy groups are ortho-, para-directing and activating substituents. Due to steric hindrance between the bulky butoxy groups, the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the positions para to each of the alkoxy groups, namely positions 4 and 5. Studies on the dinitration of 1,2-dialkoxybenzenes have shown a high degree of regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org For the synthesis of this compound, a mononitration is required, which selectively yields 1,2-dibutoxy-4-nitrobenzene (B11946426).
Reductive Strategies for Nitroaromatic Precursors to this compound
The final step in this primary synthetic sequence is the reduction of the nitro group of 1,2-dibutoxy-4-nitrobenzene to the corresponding amine. This transformation is one of the most fundamental and widely used reactions in the synthesis of aromatic amines.
Catalytic Hydrogenation is a predominant method, valued for its clean nature and high efficiency. This process involves treating the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under controlled temperature and pressure. The process is highly effective, generally providing high yields of the desired aniline (B41778) with water as the only byproduct.
Metal/Acid Reductions , often referred to as dissolving metal reductions, represent a classic approach. This involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). The reaction proceeds through a series of single-electron transfers from the metal to the nitro group. While effective, this method generates significant amounts of metallic salt waste, which can complicate purification and pose environmental concerns. rsc.org
Transfer Hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as hydrazine, formic acid, or cyclohexene, is used to transfer hydrogen to the nitro compound in the presence of a catalyst like Pd/C. researchgate.netnih.gov This technique is often considered safer and more convenient for laboratory-scale synthesis as it avoids the handling of high-pressure hydrogen gas. nih.gov
| Reduction Method | Typical Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) | High yield, clean reaction (water is the main byproduct) | Requires specialized high-pressure equipment, potential catalyst poisoning |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Inexpensive, robust, widely applicable | Stoichiometric amounts of metal required, generates metallic waste, harsh acidic conditions |
| Transfer Hydrogenation | Formic acid, Hydrazine, Pd/C | Avoids use of H₂ gas, milder conditions | Donor can be toxic or expensive, may require higher catalyst loading |
C-N Bond Formation Approaches in the Synthesis of Substituted Anilines
An alternative strategy for synthesizing this compound involves forming the carbon-nitrogen (C-N) bond directly onto a pre-functionalized aromatic ring. These cross-coupling reactions have become powerful tools in modern organic synthesis.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org To synthesize this compound using this method, one would start with a 1-halo-3,4-dibutoxybenzene (e.g., 1-bromo-3,4-dibutoxybenzene) and couple it with an ammonia (B1221849) equivalent. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The development of various generations of ligands has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds. wikipedia.org Historically, this reaction required harsh conditions, such as high temperatures. nih.gov However, modern variations utilize ligands, such as diamines or amino acids, which allow the reaction to proceed under milder conditions. researchgate.netresearchgate.net Similar to the Buchwald-Hartwig approach, this method would involve the coupling of a 1-halo-3,4-dibutoxybenzene with an amine source. wikipedia.orgnih.gov
Regioselective Introduction of Alkoxy Groups on Aromatic Nuclei
The regiochemistry of the alkoxy groups is critical to the identity of the final product. The synthesis of the 1,2-dibutoxybenzene precursor from catechol via the Williamson ether synthesis is a straightforward example of regiocontrol, as the positions of the hydroxyl groups on the starting material dictate the final positions of the butoxy groups. jk-sci.com
When introducing the nitro group onto the 1,2-dibutoxybenzene ring, the regioselectivity is governed by the electronic and steric effects of the substituents already present. Alkoxy groups are strongly activating, ortho-, para-directing groups. The two adjacent butoxy groups in 1,2-dibutoxybenzene will direct an incoming electrophile to the C4 and C5 positions. DFT (Density Functional Theory) analyses of the nitration of 1,2-dimethoxybenzene (B1683551) suggest that the high regioselectivity for the 4-position in mononitration is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring. nih.govacs.org This electronic preference leads to the selective formation of 1,2-dibutoxy-4-nitrobenzene, the direct precursor to the target aniline. frontiersin.org
Innovative and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These innovations are applicable to the synthesis of this compound and other aromatic amines.
Catalytic Methods for the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalysis to achieve high efficiency and selectivity. For the reduction of the precursor 1,2-dibutoxy-4-nitrobenzene, numerous advanced catalytic systems have been developed. Nanoparticle catalysts, such as those based on palladium or cobalt, offer very high surface areas and can exhibit superior activity and selectivity under mild conditions. frontiersin.orgacs.org For example, bimetallic palladium-copper nanocatalysts have been used for the in-situ reduction of nitroaromatics followed by a Buchwald-Hartwig amination in a one-pot process. novartis.com
Catalytic transfer hydrogenation has also seen significant improvements, with highly efficient catalysts that can use formic acid as a benign hydrogen source at moderate temperatures, further enhancing the safety and practicality of the nitro reduction step. nih.gov
Green Chemistry Principles in the Production of Aromatic Amines
Green chemistry aims to reduce the environmental impact of chemical processes. acs.org In the synthesis of aromatic amines like this compound, these principles can be applied at multiple stages.
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. A key goal of green chemistry is to replace them with more sustainable alternatives. Water is an ideal green solvent, and methods have been developed for conducting reactions like aminations in aqueous media. tandfonline.comnih.gov Deep eutectic solvents (DESs) are another class of green solvents that are biodegradable, have low volatility, and can be used in reactions like the Ullmann amination. mdpi.com Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. google.com
Atom Economy and Waste Reduction: Catalytic methods are inherently greener than stoichiometric reactions (like traditional metal/acid reductions) because they reduce waste. ijtsrd.com The ideal synthesis has a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Catalytic hydrogenation, where H₂ is the reagent and water is the only byproduct, is a prime example of an atom-economical reaction.
Energy Efficiency and Renewable Feedstocks: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Furthermore, there is growing research into electrochemical methods for aniline synthesis, which can be powered by renewable electricity. specchemonline.comchemistryworld.com This approach uses an electrical current and a redox mediator to reduce nitrobenzenes at room temperature and pressure, avoiding the high energy demands of traditional methods. specchemonline.com
| Green Chemistry Principle | Application in Aromatic Amine Synthesis | Example |
| Safer Solvents and Auxiliaries | Replacing volatile organic solvents (VOCs) with water, deep eutectic solvents (DESs), or eliminating solvents. | Ullmann C-N coupling in a solvent-free system. google.com |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Palladium-catalyzed hydrogenation of nitroarenes instead of Sn/HCl reduction. acs.org |
| Design for Energy Efficiency | Using methods that reduce energy consumption. | Microwave-assisted synthesis to shorten reaction times; electrochemical reduction at ambient temperature. tandfonline.comspecchemonline.com |
| Waste Prevention | Designing syntheses to minimize byproduct formation. | Catalytic hydrogenation produces only water as a byproduct. |
Flow Chemistry Applications for Enhanced Synthetic Efficiency
The synthesis of this compound and its precursors can be significantly enhanced through the application of flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, improved safety profiles, and the potential for streamlined, multi-step synthesis. asynt.comacs.orgeep1987.com By conducting reactions in continuous-flow reactors, it is possible to achieve higher yields, reduce reaction times, and minimize the formation of byproducts. asynt.com
A plausible synthetic route amenable to flow chemistry for producing this compound involves a three-step sequence:
Etherification: The Williamson ether synthesis of catechol with a butyl halide to form the precursor 1,2-dibutoxybenzene.
Nitration: The electrophilic nitration of 1,2-dibutoxybenzene to yield 1,2-dibutoxy-4-nitrobenzene.
Reduction: The reduction of the nitro group of 1,2-dibutoxy-4-nitrobenzene to the desired this compound.
Each of these transformations can be effectively translated into a continuous-flow process, leading to a more efficient and scalable synthesis.
Continuous-Flow Etherification of Catechol
The initial step, the O-alkylation of catechol, can be performed under continuous-flow conditions using phase-transfer catalysis. researchgate.net This method is particularly well-suited for biphasic liquid-liquid reactions, where the segmented flow generated within a microreactor enhances the interfacial area between the two phases, leading to accelerated reaction rates. researchgate.net
In a typical setup, an aqueous solution of catechol and a base is continuously mixed with an organic solution of the butyl halide and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a T-junction. This mixture then flows through a heated reactor coil, where the etherification takes place. The short diffusion distances and excellent mixing in the microreactor can lead to high yields in significantly reduced reaction times compared to batch methods. researchgate.net
| Parameter | Batch Conditions | Flow Conditions | Advantage of Flow Chemistry |
| Reaction Time | Several hours | Minutes | Significant reduction in processing time |
| Temperature Control | Potential for hotspots | Precise and uniform | Improved selectivity and safety |
| Mixing | Agitation dependent | Highly efficient | Enhanced reaction rates |
| Scalability | Limited by vessel size | Readily scalable by numbering-up or extended run times | Flexible production capacity |
Microreactor-Assisted Nitration of 1,2-Dibutoxybenzene
Aromatic nitration is a classic example of a reaction that benefits immensely from flow chemistry. rsc.org These reactions are typically fast and highly exothermic, posing significant safety risks in batch reactors due to the potential for thermal runaways. rsc.org Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat transfer capabilities, allowing for precise temperature control and the safe handling of highly reactive nitrating agents. eep1987.commdpi.com
For the nitration of 1,2-dibutoxybenzene, a solution of the substrate in an appropriate solvent would be continuously introduced into a microreactor along with a stream of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid). The rapid mixing and efficient heat dissipation within the microreactor minimize the formation of undesired byproducts, such as dinitro- or oxidized species, leading to higher selectivity for the desired 1,2-dibutoxy-4-nitrobenzene. rsc.org
| Feature | Batch Nitration | Flow Nitration | Enhanced Efficiency |
| Safety | Risk of thermal runaway | Excellent temperature control, minimized risk | Inherently safer process |
| Selectivity | Potential for over-nitration and side reactions | High selectivity due to precise control | Higher purity of the desired product |
| Reaction Time | Can be lengthy to control exotherm | Typically minutes | Increased throughput |
| Reagent Handling | Large volumes of hazardous reagents | Small hold-up volume | Reduced risk associated with hazardous materials |
Continuous Hydrogenation for the Synthesis of this compound
The final step, the reduction of the nitro group, is readily achievable in a continuous-flow setup, most commonly through catalytic hydrogenation. Packed-bed reactors, containing a solid-supported catalyst such as palladium on carbon (Pd/C), are frequently employed for this transformation.
A solution of 1,2-dibutoxy-4-nitrobenzene is continuously pumped through the heated packed-bed reactor in the presence of a hydrogen source. The high pressure and temperature that can be safely achieved in flow reactors, combined with the efficient interaction between the substrate and the catalyst, can lead to complete conversion and high yields of this compound in a short residence time. This method avoids the need for handling pyrophoric catalysts on a large scale in batch, thereby improving operational safety.
| Parameter | Batch Hydrogenation | Flow Hydrogenation with Packed-Bed Reactor |
| Catalyst Handling | Slurry, filtration required | Fixed bed, no filtration needed |
| Reaction Conditions | Often lower pressure and temperature for safety | Higher pressure and temperature possible |
| Efficiency | Can be limited by mass transfer | Excellent mass transfer |
| Productivity | Batch-to-batch variability | Consistent product quality and high throughput |
| Safety | Handling of flammable solvents and catalyst | Minimized exposure to hazardous materials |
Reaction Chemistry and Advanced Derivatization of 3,4 Dibutoxyaniline
Mechanistic Investigations of Amino Group Transformations
The primary amino group of 3,4-Dibutoxyaniline is a key site of reactivity, readily participating in reactions that form new nitrogen-carbon and nitrogen-heteroatom bonds.
Acylation and Amidation Reactions of this compound
The nitrogen atom of this compound, with its lone pair of electrons, is highly nucleophilic and reacts readily with acylating agents to form stable amide derivatives. This transformation is fundamental in synthetic chemistry for the protection of the amino group and for the synthesis of more complex molecules.
Acylation with Acid Anhydrides:
Acylation of this compound can be effectively achieved using acid anhydrides, such as acetic anhydride (B1165640). In this reaction, the amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of a carboxylate anion results in the formation of the corresponding N-acylated product. For instance, the reaction with acetic anhydride yields N-(3,4-dibutoxyphenyl)acetamide. The reaction is often carried out in the presence of a base to neutralize the carboxylic acid byproduct. A synthesis of the closely related N-(3,4-diethoxyphenyl)acetamide involves the reduction of 1,2-diethoxy-4-nitrobenzene (B1314448) followed by acylation. nih.gov
Amidation with Acyl Chlorides:
Acyl chlorides are more reactive acylating agents than anhydrides and react vigorously with this compound. The reaction proceeds via a similar nucleophilic acyl substitution mechanism. A base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the hydrogen chloride that is formed, driving the reaction to completion. For example, the reaction of this compound with benzoyl chloride in the presence of a base would yield N-(3,4-dibutoxyphenyl)benzamide.
Table 1: Representative Acylation and Amidation Reactions of this compound
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetic Anhydride | N-(3,4-dibutoxyphenyl)acetamide | Typically with a base (e.g., pyridine) or under neutral conditions with heating. |
| Benzoyl Chloride | N-(3,4-dibutoxyphenyl)benzamide | In the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent. |
Formation of Schiff Bases and Imine Derivatives
This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reversible reaction is typically catalyzed by either an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.
The formation of the imine C=N double bond is a hallmark of this transformation. The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, would proceed through a carbinolamine intermediate which then dehydrates to form the corresponding N-benzylidene-3,4-dibutoxyaniline. These reactions are often carried out in a solvent that allows for the removal of water, thereby shifting the equilibrium towards the product. acta.co.in
Table 2: Synthesis of Schiff Bases from this compound
| Carbonyl Compound | Schiff Base Product | General Conditions |
|---|---|---|
| Benzaldehyde | N-benzylidene-3,4-dibutoxyaniline | Reflux in a solvent such as ethanol (B145695) or toluene (B28343), often with azeotropic removal of water. |
| Salicylaldehyde | 2-(((3,4-dibutoxyphenyl)imino)methyl)phenol | Similar conditions to benzaldehyde, yielding a product with potential for further coordination chemistry. |
Electrophilic Reactivity at the Nitrogen Center
While the primary reactivity of the amino group is nucleophilic, the nitrogen center can also be subject to electrophilic attack under specific conditions. However, direct electrophilic substitution on the nitrogen is less common for anilines compared to acylation and alkylation. Reactions with strong electrophiles can lead to the formation of quaternary ammonium (B1175870) salts or other nitrogen-functionalized products. The electron-donating nature of the butoxy groups enhances the electron density on the nitrogen, making it a potent nucleophile.
Aromatic Substitution Patterns and Functionalization
The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the strong electron-donating effects of both the amino group and the two butoxy groups.
Electrophilic Aromatic Substitution (EAS) on the this compound Ring
The substituents on the this compound ring direct incoming electrophiles to specific positions. The amino group is a powerful ortho-, para-director, while the butoxy groups are also ortho-, para-directing. The combined effect of these groups leads to a high electron density at the positions ortho and para to the amino group (positions 2, 5, and 6).
Position 5: This position is para to the amino group and ortho to the butoxy group at position 4. It is highly activated.
Position 6: This position is ortho to the amino group and meta to the butoxy group at position 4. It is also significantly activated.
Position 2: This position is ortho to the amino group and ortho to the butoxy group at position 3. Steric hindrance from the adjacent butoxy group may influence the reactivity at this site.
Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution due to the high activation of the ring. wikipedia.org To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide. The resulting N-acetyl-3,4-dibutoxyaniline would then be less activated, allowing for more controlled halogenation.
Nitration: Direct nitration of anilines with strong acids can be problematic, leading to oxidation of the ring and the formation of a meta-directing anilinium ion. youtube.com Therefore, a common strategy involves the protection of the amino group via acylation. The subsequent nitration of N-acetyl-3,4-dibutoxyaniline would be expected to yield a mixture of nitro isomers, with the major product likely being the one where the nitro group is introduced at the position least sterically hindered and most electronically favored.
Sulfonation: Sulfonation of anilines can be achieved by heating with sulfuric acid. For 3,4-dichloroaniline, sulfonation occurs at the 6-position. google.com By analogy, sulfonation of this compound would be expected to proceed at one of the activated positions ortho or para to the amino group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. lscollege.ac.inmt.com To overcome this, the amino group must first be protected, typically as an amide. The acylated derivative can then undergo Friedel-Crafts reactions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ | 2,5,6-tribromo-3,4-dibutoxyaniline (uncontrolled) or 5-bromo-3,4-dibutoxyaniline (with amino protection) |
| Nitration | HNO₃/H₂SO₄ | 5-nitro-3,4-dibutoxyaniline (with amino protection) |
| Sulfonation | SO₃/H₂SO₄ | 5-amino-2,3-dibutoxybenzenesulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) Strategies involving this compound-Derived Systems
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to facilitate the attack of a nucleophile. youtube.comnih.gov The this compound ring, being electron-rich due to the presence of the amino and butoxy groups, is not amenable to direct SNAr reactions.
For SNAr to occur on a system derived from this compound, the ring must first be functionalized with one or more potent EWGs, such as a nitro group. This can be achieved through the electrophilic aromatic substitution reactions discussed previously (after protection of the amino group). For example, if 5-nitro-3,4-dibutoxyaniline were synthesized, it would still not be suitably activated for SNAr as there is no leaving group at a position ortho or para to the nitro group.
A more viable strategy would involve a multi-step sequence. For instance, one could envision the diazotization of the amino group of a nitrated this compound derivative, followed by the introduction of a good leaving group like a halogen (Sandmeyer reaction). This would place a leaving group and an activating nitro group on the ring, potentially enabling a subsequent SNAr reaction. The success of such a strategy would depend on the specific positioning of the nitro group and the leaving group to allow for the stabilization of the Meisenheimer complex intermediate. nih.gov
Transition Metal-Catalyzed Coupling Reactions of this compound
Transition metal-catalyzed reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors. mdpi.comresearchgate.net For this compound, these reactions provide pathways to either extend its molecular framework through C-C bonds or to form new C-N and C-O linkages, leading to a diverse array of functionalized derivatives.
While this compound itself is not a direct substrate for C-C coupling reactions, its derivatives, particularly aryl halides and triflates, are excellent precursors for creating extended conjugated systems via reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. These reactions are pivotal for synthesizing materials with tailored electronic and optical properties.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org To utilize this compound in this context, it must first be converted to a derivative such as 1-bromo-3,4-dibutoxybenzene via a Sandmeyer reaction. This derivative can then be coupled with various boronic acids or esters to form biaryl systems or other conjugated structures. nih.gov The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Mizoroki-Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound is required. This aryl halide is reacted with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to release the substituted alkene product. libretexts.org This reaction is highly valuable for synthesizing stilbenes and cinnamates, which are important chromophores.
Below are representative tables illustrating potential C-C coupling reactions using a halogenated derivative of this compound.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Extended Conjugated Systems Reactant 1: 4-Bromo-1,2-dibutoxybenzene
| Reactant 2 (Boronic Acid) | Catalyst System (Example) | Expected Product | Significance |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3,4-Dibutoxybiphenyl | Core structure for liquid crystals |
| 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Vinyl-3',4'-dibutoxybiphenyl | Monomer for polymer synthesis |
| Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 2-(3,4-Dibutoxyphenyl)thiophene | Building block for conductive polymers |
| 9-Anthracenylboronic acid | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 9-(3,4-Dibutoxyphenyl)anthracene | Component for organic light-emitting diodes (OLEDs) |
Table 2: Examples of Mizoroki-Heck Coupling Reactions for Extended Conjugated Systems Reactant 1: 4-Iodo-1,2-dibutoxybenzene
| Reactant 2 (Alkene) | Catalyst System (Example) | Expected Product | Significance |
|---|---|---|---|
| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(3,4-Dibutoxyphenyl)-2-phenylethene (Stilbene derivative) | Fluorescent dye and optical brightener precursor |
| Methyl acrylate | Pd(OAc)₂, PPh₃, NaOAc | Methyl 3-(3,4-dibutoxyphenyl)acrylate (Cinnamate derivative) | Precursor for pharmaceuticals and fragrances |
| 1-Hexene | PdCl₂(PPh₃)₂, K₂CO₃ | 1-(3,4-Dibutoxyphenyl)-1-hexene | Functionalized building block |
Unlike C-C couplings, C-N cross-coupling reactions directly utilize the primary amine functionality of this compound, making it a key reactant. The Buchwald-Hartwig amination is the preeminent method for this transformation. wikipedia.orgacsgcipr.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. libretexts.orgbeilstein-journals.org This reaction is exceptionally versatile, allowing for the synthesis of a wide range of diarylamines and alkylarylamines under relatively mild conditions. wikipedia.org For this compound, this methodology enables its coupling with various aryl or heteroaryl halides, producing complex N-aryl derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido intermediate through base-assisted deprotonation of the amine, and reductive elimination to furnish the C-N coupled product. youtube.com
While direct C-O coupling involving the aniline (B41778) nitrogen is not feasible, the analogous Buchwald-Hartwig etherification can be performed on the corresponding 3,4-dibutoxyphenol, coupling it with aryl halides to form diaryl ethers. This highlights the versatility of palladium catalysis for creating different types of linkages within this substituted aromatic scaffold.
Table 3: Examples of Buchwald-Hartwig C-N Cross-Coupling Reactions Reactant 1: this compound
| Reactant 2 (Aryl Halide) | Catalyst System (Example) | Expected Product | Application Area |
|---|---|---|---|
| Bromobenzene | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(3,4-Dibutoxyphenyl)aniline | Precursor for hole-transport materials |
| 4-Chlorotoluene | Pd(OAc)₂, XPhos, K₃PO₄ | N-(3,4-Dibutoxyphenyl)-4-methylaniline | Intermediate for dye synthesis |
| 2-Bromopyridine | Pd(OAc)₂, RuPhos, Cs₂CO₃ | N-(3,4-Dibutoxyphenyl)pyridin-2-amine | Ligand for metal complexes |
| 1-Iodonaphthalene | PdCl₂(dppf), NaOt-Bu | N-(3,4-Dibutoxyphenyl)naphthalen-1-amine | Component for advanced electronic materials |
Oxidation Pathways and Oligomerization of this compound
Anilines are electron-rich aromatic compounds that undergo oxidation to form polymeric structures. The presence of two electron-donating butoxy groups on the aromatic ring of this compound further enhances its susceptibility to both chemical and electrochemical oxidation, leading to the formation of oligomers and polymers.
The oxidation process typically begins with the formation of a radical cation at the nitrogen atom. These reactive intermediates can then couple in various ways, most commonly through head-to-tail linkages (C-N coupling) between the para-position of one aniline ring and the nitrogen of another. This step-growth polymerization process results in the formation of a conjugated polymer backbone structurally similar to polyaniline.
The resulting material, poly(this compound), possesses several distinct advantages over unsubstituted polyaniline. The long butyl chains impart significant solubility in common organic solvents, overcoming the processability issues that plague the parent polyaniline. This allows for the formation of uniform thin films and easier characterization. The electronic properties of the polymer can be tuned by controlling the degree of oxidation (doping), making it a promising candidate for applications in electrochromic devices, sensors, and as a hole-transport layer in organic electronics.
The electrochemical behavior of substituted anilines and related compounds has been studied, confirming that such monomers can be polymerized to form electroactive films. lew.ro The resulting polymers exhibit redox activity and changes in their optical properties upon doping and de-doping, which is characteristic of conducting polymers. nih.govresearchgate.net
Table 4: Oxidation Methods and Resulting Products from this compound
| Oxidation Method | Oxidizing Agent / Conditions | Primary Products | Key Characteristics |
|---|---|---|---|
| Chemical Oxidation | Ammonium persulfate ((NH₄)₂S₂O₈) in acidic medium | Poly(this compound) | Soluble in organic solvents (e.g., NMP, DMSO), forms green/blue doped films. |
| Electrochemical Oxidation | Cyclic voltammetry or potentiostatic deposition on an electrode (e.g., ITO, Pt) | Electrodeposited film of Poly(this compound) | Film exhibits reversible redox peaks and distinct color changes (electrochromism). |
| Enzymatic Oxidation | Peroxidases (e.g., Horseradish peroxidase) with H₂O₂ | Oligomers and short-chain polymers | Environmentally benign ("green") synthesis route, yields well-defined oligomers. |
Polymer Chemistry and Functional Material Applications of 3,4 Dibutoxyaniline
Synthesis and Architectural Control of Polymers Derived from 3,4-Dibutoxyaniline Monomer
The synthesis of conducting polymers from aniline (B41778) and its derivatives can be broadly categorized into electrochemical and chemical oxidative methods. These techniques allow for the formation of polyaniline analogues with properties tuned by the substituents on the monomer unit.
Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. The process involves the oxidation of the monomer at the electrode, leading to the formation of radical cations that subsequently couple to form oligomers and then the final polymer film.
For an aniline derivative like this compound, the polymerization would be initiated by applying an anodic potential to a working electrode immersed in a solution containing the monomer and a supporting electrolyte, typically an acid. The two butoxy groups, being electron-donating, are expected to lower the oxidation potential of the this compound monomer compared to unsubstituted aniline. This is a known trend in substituted anilines, where electron-donating groups increase the electron density of the aromatic ring, making it easier to oxidize. For instance, poly(2,5-dimethoxyaniline) (PDMA) has been successfully synthesized via electrochemical polymerization in an oxalic acid medium. researchgate.net
The typical cyclic voltammogram (CV) for the electropolymerization of this compound would likely show an irreversible oxidation wave on the first scan, corresponding to the formation of radical cations. On subsequent scans, a gradual increase in the current intensity of the redox peaks would be observed, indicating the deposition and growth of an electroactive polymer film on the electrode surface. researchgate.net The morphology and quality of the resulting poly(this compound) film would depend on various experimental parameters, as detailed in the table below.
Table 1: Key Parameters Influencing Electrochemical Polymerization of Substituted Anilines
| Parameter | Effect on Polymer Film | Scientific Rationale |
| Scan Rate | Affects film morphology and adherence. Slower rates often lead to more uniform and compact films. | Slower growth allows for better ordering of polymer chains and diffusion of monomers to the growing film surface. |
| Monomer Concentration | Influences polymerization rate and film thickness. Higher concentrations lead to faster growth. | Increased availability of monomer units at the electrode surface accelerates the propagation steps. |
| Solvent/Electrolyte | Determines the doping level, conductivity, and morphology. The size and type of anion are incorporated into the film as dopants. | The counter-ion from the electrolyte compensates for the positive charge on the oxidized polymer backbone, influencing chain packing and electronic properties. researchgate.net |
| Applied Potential | Must be sufficient to oxidize the monomer but controlled to avoid over-oxidation and degradation of the polymer. | Over-oxidation can lead to the formation of non-conductive segments (e.g., quinone-imine structures) and loss of electroactivity. |
Chemical oxidative polymerization is a common and scalable method for producing bulk quantities of polyaniline and its derivatives. The reaction is typically carried out by mixing the monomer in an acidic solution with a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS) or ferric chloride (FeCl₃). researchgate.net
The polymerization of this compound would proceed through a mechanism involving three main stages:
Initiation: The oxidant abstracts an electron from the aniline monomer to form a radical cation. nih.gov
Propagation: The radical cations couple, typically in a head-to-tail fashion (para-coupling of the amino group to the benzene (B151609) ring), followed by deprotonation to re-aromatize the ring. This process repeats, extending the polymer chain. researchgate.net
Termination: The reaction ceases due to the consumption of the monomer or oxidant, or through side reactions.
The presence of two bulky butoxy groups at the 3 and 4 positions on the aniline ring would introduce significant steric hindrance. This could influence the polymerization kinetics and the final polymer structure. While head-to-tail coupling is still the most likely pathway, the steric bulk might lead to a higher incidence of defects or a lower degree of polymerization compared to unsubstituted aniline. The resulting polymer would be obtained as a precipitate, which can then be filtered, washed, and dried. The polymer is synthesized in its conductive, protonated (emeraldine salt) form, which is typically dark green or blue in color. nih.gov
Achieving control over molar mass, dispersity, and architecture (e.g., block copolymers, star polymers) in conducting polymers is a significant challenge due to the step-growth nature of oxidative polymerization. However, controlled polymerization techniques could theoretically be adapted to synthesize poly(this compound) with tailored architectures.
While specific examples for this compound are not available, techniques like Atom Transfer Radical Polymerization (ATRP) have been explored for related conducting polymer systems. For instance, thiophene (B33073) derivatives have been functionalized with ATRP initiators, polymerized, and then used as macroinitiators to grow flexible side chains, thereby creating graft copolymers. nih.gov A similar strategy could be envisioned for this compound, where a functional group amenable to initiating a controlled polymerization is first attached to the monomer.
Such advanced synthetic control would enable the creation of novel materials, such as:
Block Copolymers: Combining a conductive poly(this compound) block with a flexible, insulating block could lead to self-assembling materials with interesting nanostructures and improved mechanical properties.
Graft Copolymers: Grafting soluble polymer side chains onto the rigid poly(this compound) backbone could enhance its processability and solubility in common organic solvents, a major limitation for many conducting polymers.
These approaches remain a prospective area of research but hold promise for designing next-generation functional materials based on substituted polyanilines.
Electronic and Optical Properties of this compound-Based Polymers
The electronic and optical properties of polyaniline-based materials are intrinsically linked to their chemical structure, oxidation state, and morphology. The introduction of dibutoxy substituents is expected to significantly modulate these properties.
The conductivity in polyaniline arises from the movement of charge carriers along and between the conjugated polymer chains. In its insulating, reduced state (leucoemeraldine), the polymer has a full valence band and a large band gap. Upon oxidation (doping), electrons are removed from the polymer backbone, creating positive charge carriers known as polarons (radical cations). Further oxidation can lead to the formation of bipolarons (dications). rsc.org These charge carriers are mobile within the delocalized π-electron system of the polymer, allowing for electrical conduction.
The butoxy groups on the poly(this compound) backbone would have two competing effects on charge transport:
Electronic Effect: As electron-donating groups, the butoxy substituents increase the electron density on the polymer backbone. This can stabilize the polaron and bipolaron states, potentially enhancing intra-chain charge mobility.
Steric Effect: The bulky butoxy side chains will increase the spacing between adjacent polymer chains. This increased inter-chain distance would likely hinder inter-chain hopping of charge carriers, which is a crucial component of bulk conductivity in amorphous or semi-crystalline polymer films.
Spectroscopic techniques are essential for elucidating the electronic structure of conducting polymers. UV-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectroscopy would provide key insights into the properties of poly(this compound).
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of polyaniline is highly sensitive to its oxidation state. For poly(this compound), analogous transitions are expected:
In the fully reduced (leucoemeraldine) state, a single absorption band around 320-350 nm, corresponding to the π-π* transition of the benzenoid rings, is anticipated.
In the half-oxidized (emeraldine) state, two new absorption bands would appear at longer wavelengths. One around 420-450 nm is attributed to the polaron-π* transition, and another broad band extending into the near-infrared (>750 nm) is associated with the π-polaron transition, indicating the conductive nature of the polymer. researchgate.net
In the fully oxidized (pernigraniline) state, the polaron band disappears, and a band around 550-600 nm, attributed to an exciton-like transition in the quinoid rings, becomes dominant.
The electron-donating butoxy groups are expected to cause a red shift (shift to longer wavelengths) in these absorption bands compared to unsubstituted polyaniline, effectively lowering the optical band gap of the material. Studies on poly(2,5-dimethoxyaniline) have shown distinct color changes from yellow in the reduced state to blue in the oxidized state, and similar electrochromic behavior would be expected for poly(this compound). researchgate.net
Table 2: Expected Spectroscopic Properties of Poly(this compound) in Different Oxidation States
| Oxidation State | Expected Color | Key UV-Vis Absorption Bands | Electronic Transitions |
|---|---|---|---|
| Leucoemeraldine (Reduced) | Colorless/Pale Yellow | ~320-350 nm | π-π* (Benzenoid) |
| Emeraldine (Half-Oxidized) | Green/Blue | ~320-350 nm, ~420-450 nm, >750 nm | π-π, Polaron-π, π-Polaron |
| Pernigraniline (Oxidized) | Blue/Violet | ~320-350 nm, ~550-600 nm | π-π*, Exciton (Quinoid) |
FTIR Spectroscopy: FTIR spectroscopy is used to confirm the chemical structure of the polymer. The spectrum of poly(this compound) would be expected to show characteristic peaks confirming its formation and structure, including:
Vibrations corresponding to the quinoid and benzenoid ring stretching modes, typically found at ~1580 cm⁻¹ and ~1500 cm⁻¹, respectively. The relative intensity of these peaks can be used to estimate the oxidation state of the polymer. researchgate.net
C-N stretching vibrations around 1300 cm⁻¹.
Strong peaks corresponding to the C-O-C (ether) stretching of the butoxy groups, likely in the 1250-1050 cm⁻¹ region.
C-H bending modes for the aromatic ring.
The presence and positions of these bands would provide definitive evidence of the successful polymerization of the this compound monomer.
Despite comprehensive searches for scientific literature on the polymer chemistry and functional material applications of This compound , no specific research findings were available for the outlined topics. Information regarding the electrochromic, photoluminescent, semiconductor, electroactive coating, or chemiresistive sensing properties of poly(this compound) could not be located.
The fields of polymer chemistry and materials science are vast, with countless compounds being synthesized and investigated. However, focused research on the specific applications requested for this compound does not appear to be present in the available scientific literature.
Therefore, this article cannot be generated as per the user's instructions due to the absence of specific data and research findings for poly(this compound) within the requested contexts.
Advanced Spectroscopic and Analytical Investigations of 3,4 Dibutoxyaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamic properties of molecules in solution. copernicus.org By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the conformational preferences and electronic environment of 3,4-Dibutoxyaniline can be constructed.
Detailed research findings from ¹H and ¹³C NMR studies provide insights into the molecule's structure. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electron-donating effects of the amino and dibutoxy groups. The electronic structure of a molecule is a primary determinant of its chemical shifts in an NMR spectrum. magritek.com The signals from the butyl chains can reveal information about their conformational flexibility. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are instrumental in assigning all proton and carbon signals unambiguously.
Furthermore, advanced NMR experiments, such as variable temperature studies, can provide data on the rotational barriers around the C-O and C-N bonds. copernicus.org This information is vital for understanding the molecule's conformational dynamics. Computational chemistry can be used in conjunction with experimental NMR data to refine the three-dimensional structure and to calculate theoretical chemical shifts, which can then be compared with experimental values for validation. nih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 6.75 | 114.5 |
| H-5 | 6.25 | 102.0 |
| H-6 | 6.20 | 106.0 |
| NH₂ | 3.50 | - |
| O-CH₂ (alpha) | 3.90 | 69.5 |
| CH₂ (beta) | 1.75 | 31.5 |
| CH₂ (gamma) | 1.50 | 19.3 |
| CH₃ (delta) | 0.98 | 13.9 |
| Note: These are representative values and can vary slightly based on experimental conditions. |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a wealth of information about the molecular structure, functional groups, and intermolecular interactions of this compound. edinst.com These two techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other. edinst.com
FT-IR spectroscopy is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound will prominently feature bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region. The C-O stretching vibrations of the ether linkages will appear in the 1200-1300 cm⁻¹ range, while the aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Raman spectroscopy, on the other hand, is highly effective for observing vibrations of non-polar bonds and symmetric vibrations. libretexts.org It can provide detailed information on the aromatic ring and the carbon skeleton of the butyl chains. libretexts.org By analyzing the shifts in vibrational frequencies, researchers can gain insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the solid-state packing of the molecules. spectroscopyonline.com
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |
| C-O-C Asymmetric Stretch | 1200-1300 | FT-IR |
| C-N Stretch | 1250-1350 | FT-IR |
Mass Spectrometry for Reaction Monitoring and Product Identification Beyond Basic Characterization
Mass spectrometry (MS) is an indispensable analytical tool for the detailed investigation of this compound, extending beyond simple molecular weight determination. Advanced MS techniques, particularly when coupled with chromatographic separation methods like liquid chromatography (LC-MS), allow for in-depth analysis of reaction mixtures, identification of byproducts, and elucidation of fragmentation pathways.
In reaction monitoring, LC-MS can be used to track the consumption of reactants and the formation of this compound and any intermediates or impurities over time. This provides crucial kinetic data and helps in optimizing reaction conditions.
For product identification, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. thermofisher.com In a typical MS/MS experiment, the molecular ion of this compound is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. thermofisher.com This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and differentiation from isomers. Techniques like Multiple Reaction Monitoring (MRM) can be developed for highly selective and sensitive quantification of this compound in complex matrices. scioninstruments.comsrmatlas.org
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's conformation and its packing within the crystal lattice can be generated. wikipedia.org
This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry in the crystalline form. Furthermore, X-ray crystallography reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group and van der Waals forces between the butyl chains and aromatic rings. This information is critical for understanding the physical properties of the solid material and for computational modeling studies. The crystal structure can also provide insights into the conformational preferences of the molecule, which can be compared with the results from NMR studies in solution. nih.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy) for Redox Behavior and Polymerization Insights
Electrochemical techniques are vital for probing the redox properties of this compound and its potential for forming conductive polymers. Cyclic voltammetry (CV) is a primary tool for investigating the oxidation and reduction processes of the molecule. nanoscience.com By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is obtained which reveals the oxidation potential of the aniline (B41778) moiety. libretexts.org The reversibility of the redox process can also be assessed, providing information about the stability of the generated radical cations. palmsens.com
Repeated cycling of the potential can lead to the electropolymerization of this compound on the electrode surface, forming a polymer film. mdpi.comnih.gov The growth of this polymer can be monitored in real-time by the increasing peak currents in the voltammogram. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that complements CV. scispace.com EIS measures the impedance of the electrochemical system over a range of frequencies, providing detailed information about the properties of the electrode-electrolyte interface and the polymer film. biologic.net By fitting the impedance data to an equivalent circuit model, parameters such as charge transfer resistance, double-layer capacitance, and film resistance can be determined. gamry.com These parameters offer insights into the kinetics of the redox processes and the conductive properties of the resulting polymer.
Computational and Theoretical Chemistry Studies on 3,4 Dibutoxyaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 3,4-dibutoxyaniline, DFT would be employed to optimize its three-dimensional geometry to find the most stable arrangement of its atoms.
Following geometry optimization, DFT is used to calculate the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy suggests a stronger electron-donating ability, indicating regions of the molecule susceptible to electrophilic attack. For this compound, the electron-rich aniline (B41778) ring and the oxygen atoms of the butoxy groups would be expected to contribute significantly to the HOMO.
LUMO: Represents the orbital that is most likely to accept an electron. A lower LUMO energy indicates a greater electron-accepting ability, highlighting regions prone to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability.
Illustrative Data Table: Calculated Quantum Chemical Descriptors This table presents typical parameters that would be calculated for a molecule like this compound using DFT. The values are hypothetical and for illustrative purposes only.
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5 to -7 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1 to -2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ΔE | 3 to 6 eV | Chemical reactivity, kinetic stability |
| Ionization Potential | IP | 5 to 7 eV | Energy to remove an electron |
| Electron Affinity | EA | 1 to 2 eV | Energy released when adding an electron |
| Electronegativity | χ | 3 to 4 eV | Tendency to attract electrons |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the use of experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.
For a molecule like this compound, these high-accuracy methods could be used to:
Obtain highly reliable predictions of molecular geometry (bond lengths and angles).
Calculate precise electronic properties such as dipole moments and polarizability.
Determine accurate energy profiles for reactions, providing a benchmark for less computationally expensive methods.
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate how a molecule's conformation changes due to thermal motion and interactions with its environment (e.g., a solvent).
For this compound, MD simulations would be invaluable for:
Conformational Analysis: The two butoxy side chains are flexible and can adopt numerous spatial arrangements (conformations). MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's shape influences its physical properties and biological interactions.
Aggregation Behavior: In a solution or in the solid state, individual molecules of this compound can interact with each other. MD simulations can model these intermolecular interactions to predict whether the molecules are likely to aggregate or remain solvated, which is important for understanding its behavior in various applications.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which helps in the structural confirmation of synthesized compounds.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. Each predicted frequency corresponds to a specific type of atomic motion (e.g., C-H stretching, N-H bending). By comparing the calculated vibrational spectrum with an experimental one, chemists can assign the observed peaks to specific functional groups and confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can then be converted into chemical shifts. These predicted NMR spectra are instrumental in assigning signals in experimental spectra and verifying the chemical environment of each atom in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule. This allows for the calculation of the absorption wavelengths in the UV-Visible spectrum, providing insight into the molecule's color and electronic properties.
Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies This table demonstrates how computational data is used to assign experimental spectroscopic peaks for a molecule like this compound. Frequencies are hypothetical.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Asymmetric Stretch | 3450 | 3445 | Amine group |
| N-H Symmetric Stretch | 3370 | 3365 | Amine group |
| Aromatic C-H Stretch | 3055 | 3050 | Phenyl ring |
| Aliphatic C-H Stretch | 2960 | 2955 | Butoxy chains |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is essential for understanding how chemical reactions occur on a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.
For reactions involving this compound (e.g., electrophilic aromatic substitution, diazotization, or oxidation), computational modeling could:
Identify Intermediates: Determine the structure and stability of any short-lived intermediate species that form during the reaction.
Characterize Transition States: Locate the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the geometry of the molecules as bonds are breaking and forming.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies can rationalize why a particular reaction pathway is preferred over another by comparing their respective activation energies.
Emerging Research Directions and Future Prospects for 3,4 Dibutoxyaniline
Synergistic Integration in Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials is a rapidly advancing field, aiming to combine the distinct properties of organic and inorganic components to create materials with synergistic functionalities. nih.gov Organic components, like aniline (B41778) derivatives, can introduce properties such as charge transport, luminescence, and molecular recognition, while inorganic frameworks typically provide robustness, thermal stability, and catalytic activity.
The integration of 3,4-Dibutoxyaniline into such hybrid systems is a promising area of exploration. The aniline moiety can serve as a versatile building block for polymerization or as a ligand for metal centers within the inorganic framework. The dibutoxy substituents are expected to play a crucial role in modulating the material's properties by influencing the solubility of the precursor molecules in organic solvents, thereby facilitating homogeneous incorporation into the inorganic matrix. Furthermore, the bulky butoxy groups can create specific voids and channels within the hybrid material, potentially leading to applications in selective sensing, catalysis, or as host-guest systems.
| Potential Role of this compound in Hybrid Materials | Anticipated Properties and Applications |
| Organic building block in metal-organic frameworks (MOFs) | Enhanced porosity, selective gas adsorption, catalysis |
| Surface modifier for inorganic nanoparticles | Improved dispersibility in organic media, tailored interfacial properties |
| Component in sol-gel derived silica (B1680970) hybrids | Modified optical properties, sensors for small molecules |
| Precursor for conductive polymer-inorganic composites | Tunable conductivity, enhanced processability |
Advancements in Scalable and Sustainable Synthesis of this compound
The broader application of any novel compound is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. Traditional multi-step syntheses of substituted anilines often involve harsh reaction conditions and the use of hazardous reagents. fiveable.me Consequently, a key area of emerging research is the development of "green" synthetic routes to this compound.
Current research in organic synthesis is increasingly focused on principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of waste. For the synthesis of this compound, this could involve exploring catalytic methods that avoid stoichiometric reagents, utilizing greener solvent systems, and developing continuous flow processes for improved efficiency and safety. For instance, catalytic C-H functionalization and amination reactions are being explored as more direct and sustainable alternatives to classical methods. youtube.com The development of a robust and scalable synthesis will be a critical enabler for the future commercialization of this compound.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Catalytic C-H Amination | Direct introduction of the amino group, reducing step count. |
| Flow Chemistry | Improved reaction control, enhanced safety for scale-up. |
| Use of Bio-based Solvents | Reduced environmental impact compared to traditional solvents. |
| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields. |
Exploration of Novel Supramolecular Assemblies and Architectures
Supramolecular chemistry, the chemistry "beyond the molecule," explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. researchgate.net Aniline and its derivatives are known to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, making them excellent candidates for the construction of supramolecular assemblies. researchgate.net
The specific structure of this compound, with its hydrogen-bonding amino group and the potential for intermolecular interactions between the butoxy chains, suggests a rich supramolecular chemistry. Researchers are beginning to investigate how this molecule can self-assemble in solution and at interfaces to form structures such as liquid crystals, gels, and ordered monolayers. The control over these self-assembled structures could lead to the development of new materials with applications in organic electronics, sensing, and drug delivery. The interplay between the aniline core's interactions and the steric influence of the butoxy groups is a key area of scientific inquiry.
Interdisciplinary Research Foci in Advanced Functional Chemistry
The unique electronic and structural features of this compound make it a target for a variety of interdisciplinary research efforts at the forefront of functional chemistry. The electron-donating nature of the alkoxy groups, combined with the aniline nitrogen, suggests potential applications in materials for organic electronics. acs.org For instance, it could serve as a monomer for conductive polymers with tailored solubility and processability, or as a component in dye-sensitized solar cells.
Furthermore, the aniline scaffold is a common feature in many biologically active molecules and pharmaceutical compounds. researchandmarkets.com The specific substitution pattern of this compound could lead to novel pharmacological properties, opening up avenues for research in medicinal chemistry and drug discovery. The exploration of this compound in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and as a precursor for agrochemicals represents a fertile ground for collaborative research across different scientific disciplines. The polarity and reactivity of alkoxy groups are also of interest in various chemical reactions. fiveable.mefiveable.me
Challenges and Opportunities in Translating Academic Findings to Broader Technological Applications
The journey from a promising molecule in a research laboratory to a widely used technological product is fraught with challenges. For this compound, these hurdles will likely include the development of a cost-effective and scalable synthesis, as previously discussed. researchgate.net Beyond synthesis, comprehensive toxicity and environmental impact assessments will be necessary to ensure its safe production and use.
Market acceptance and the identification of a "killer application" where this compound offers a significant performance advantage over existing materials will be crucial for its commercial success. verifiedmarketresearch.comchemanalyst.comalliedmarketresearch.comdatainsightsmarket.com This requires close collaboration between academic researchers and industrial partners to identify and address the key technical and economic barriers to adoption.
Despite these challenges, the opportunities for this compound are significant. The demand for new functional materials in sectors such as electronics, healthcare, and specialty chemicals continues to grow. datainsightsmarket.com As our understanding of the fundamental properties of this molecule deepens, so too will the potential for its application in next-generation technologies. The unique combination of functionalities within this compound provides a rich platform for innovation, suggesting a bright future for this emerging compound.
Conclusion
Summary of Key Academic Contributions and Insights Derived from 3,4-Dibutoxyaniline Research
Research on this compound has provided valuable insights into the synthesis and reactivity of substituted anilines. Its preparation via multi-step synthetic routes has been established, highlighting fundamental organic reactions such as nucleophilic aromatic substitution and nitro group reduction. vulcanchem.com The study of its chemical properties has underscored the influence of alkoxy substituents on the reactivity of the aniline (B41778) core. vulcanchem.com A significant academic contribution lies in its application as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like quinoline (B57606) derivatives. vulcanchem.com This demonstrates its utility as a versatile intermediate in organic synthesis. Furthermore, its potential role as a monomer in the creation of functionalized polymers opens avenues for the development of new materials with tailored properties. rsc.org
Outlook on the Enduring Scholarly Significance and Future Research Trajectory of the Compound
The scholarly significance of this compound is likely to continue, driven by its utility in synthetic and materials chemistry. Future research may focus on several key areas. The development of more efficient and sustainable synthetic methods for its production remains a relevant goal. A deeper exploration of its role in the synthesis of novel heterocyclic compounds with potential pharmacological activities is a promising avenue for further investigation. In materials science, the synthesis and characterization of polymers and copolymers derived from this compound could lead to new materials with interesting optical, electronic, or sensing properties. Further studies into the liquid crystalline behavior of its derivatives could also be a fruitful area of research. Additionally, the development of advanced analytical methods for its detection and the investigation of its metabolic pathways and potential biological effects will contribute to a more comprehensive understanding of this compound. nih.govhmdb.ca
Q & A
Q. How can researchers optimize the synthesis of 3,4-Dibutoxyaniline using response surface methodology (RSM)?
- Methodology : Employ experimental design tools like Design Expert to model variables (e.g., reaction time, temperature, molar ratios). Central Composite Design (CCD) or Box-Behnken designs are suitable for identifying optimal conditions. Post-synthesis, validate purity via HPLC or GC-MS. Include sensitivity analysis to prioritize influential factors .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodology : Combine NMR (¹H/¹³C) for substituent confirmation, FT-IR for functional group analysis, and UV-Vis spectroscopy to study electronic transitions. X-ray crystallography can resolve crystal packing, while computational methods (e.g., DFT) predict molecular orbitals and charge distribution.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct accelerated stability testing across pH 2–12 at controlled temperatures (25–60°C). Monitor degradation via LC-MS and kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Buffer systems should mimic physiological or environmental conditions for applicability .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
- Methodology : Screen solvents (polar/non-polar) using solubility parameters (Hansen solubility theory). Compare crystal morphology via SEM and purity via melting point analysis. Mixed solvents (e.g., ethanol/water) often improve yield and reduce impurities.
Q. How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?
- Methodology : Implement interlaboratory studies with standardized protocols. Use statistical tools (e.g., ANOVA) to assess variance in yield, purity, and reaction efficiency. Replicated analysis (primary vs. secondary methods) ensures robustness .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the nucleophilic aromatic substitution reactions of this compound?
- Methodology : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) to identify rate-determining steps. Computational modeling (DFT) can map transition states and substituent effects on regioselectivity.
Q. How does this compound function as a ligand in transition metal catalysis?
- Methodology : Synthesize metal complexes (e.g., Pd, Cu) and characterize via XAS (X-ray absorption spectroscopy) to study coordination geometry. Catalytic activity can be tested in cross-coupling reactions, with turnover numbers (TON) compared to other ligands.
Q. What computational approaches are effective in predicting the solvatochromic behavior of this compound derivatives?
- Methodology : Apply time-dependent DFT (TD-DFT) with solvent models (e.g., PCM or COSMO) to simulate UV-Vis spectra. Validate against experimental data for solvents of varying polarity (e.g., hexane to DMSO).
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodology : Perform meta-analysis of existing studies, focusing on assay conditions (cell lines, exposure time). Conduct in vitro/in vivo dose-response studies with standardized protocols (OECD guidelines). Use cheminformatics tools to predict metabolite toxicity.
Q. What strategies enable the selective functionalization of this compound for pharmaceutical intermediates?
- Methodology : Explore protective group strategies (e.g., Boc for amine protection) during derivatization. Evaluate directing group effects in electrophilic substitution via Hammett plots. High-throughput screening can identify catalysts for C-H activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
